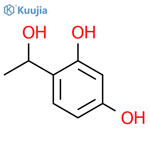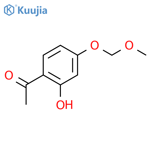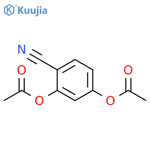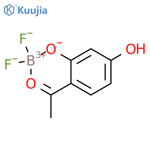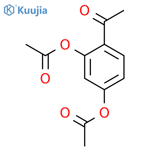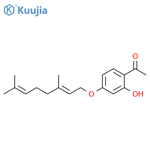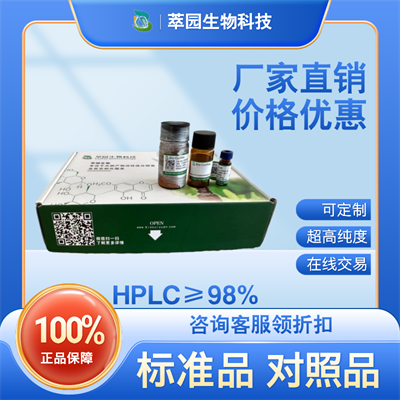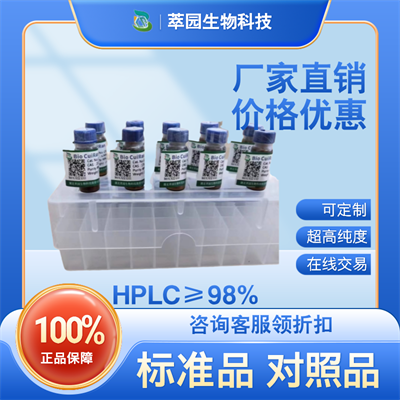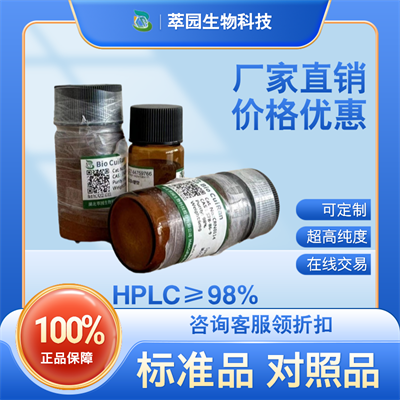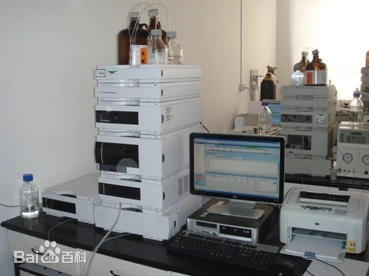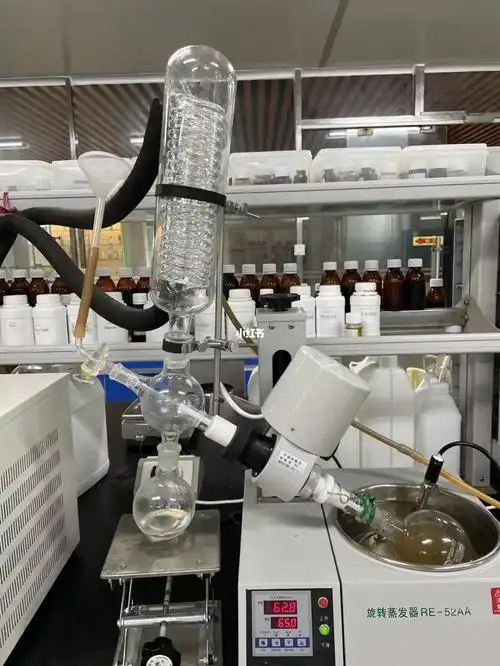- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions, Organic Chemistry Frontiers, 2014, 1(4), 415-421
Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)
2',4'-ジヒドロキシアセトフェノンは、フェノール系化合物の一種であり、分子式C8H8O3で表される有機化合物です。この化合物は、2つのヒドロキシル基(-OH)がベンゼン環の2'位と4'位に配置されており、ケトン基(-COCH3)が1位に結合している構造を持ちます。主に医薬品中間体や有機合成の原料として利用され、特にフラボノイドやその他の生理活性物質の合成において重要な役割を果たします。高い反応性と選択性を有し、紫外線吸収特性も示すため、化粧品や防晒剤の開発にも応用可能です。また、結晶性が良好で取り扱いが容易な点も利点です。
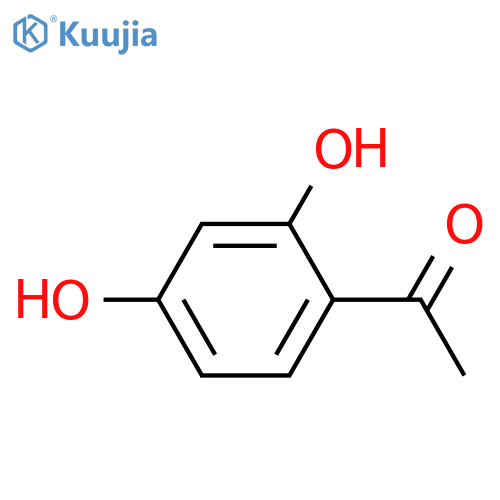
2',4'-Dihydroxyacetophenone structure
商品名:2',4'-Dihydroxyacetophenone
2',4'-Dihydroxyacetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Dihydroxyphenyl)ethanone
- 4-Acetylresorcinol
- Resacetophenone
- 2,4-Dihydroxyacetophenone
- 2-Methylsalicylic acid
- o-Methyl Salicylic Acid
- 5-Methylsalicylic acid
- 2',4'-Dihydroxyacetophenone
- 1-ACETYL-2,4-DIHYDROXYBENZENE
- 2.4-Dihydroxyacetophenone
- 2,4-DHAP
- [ "" ]
- 2,4-Dihydroxy acetophenone
- Resoacetophenone
- Ethanone, 1-(2,4-dihydroxyphenyl)-
- Resorcinol, 4-acetyl-
- 1-(2,4-dihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4'-dihydroxy-
- 1-(2,4-dihydroxy-phenyl)-ethanone
- .beta.-Resacetophenone
- 4-Acetyl-1,3-benzenediol
- UC3V356VZC
- 2',4'-Dihydro
- 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
- Acetophenone, 2′,4′-dihydroxy- (8CI)
- 1-Acetylbenzene-2,4-diol
- 2′,4′-Dihydroxyacetophenone
- 2′,4′-Dihydroxyphenyl methyl ketone
- NSC 10883
- NSC 37559
- β-Resacetophenone
-
- MDL: MFCD00002279
- インチ: 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
- InChIKey: SULYEHHGGXARJS-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(O)=CC(O)=CC=1
- BRN: 1282505
計算された属性
- せいみつぶんしりょう: 152.04700
- どういたいしつりょう: 152.047344
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 21
- ぶんしりょう: 152.15
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.18 g/mL at 25 °C(lit.)
- ゆうかいてん: 144.0 to 147.0 deg-C
- ふってん: 234.6°C (rough estimate)
- フラッシュポイント: 161.1℃
- 屈折率: 1.4945 (estimate)
- PH値: 5 (1g/l, H2O, 20℃)
- PSA: 57.53000
- LogP: 1.30040
- マーカー: 8140
- かんど: Moisture Sensitive
- ようかいせい: 熱アルコール、ピリジン、氷酢酸に溶け、エーテル、ベンゼン、クロロホルムにほとんど溶けない。
2',4'-Dihydroxyacetophenone セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- RTECS番号:AM7525000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:4°C, stored under nitrogen
- リスク用語:R36/37/38
2',4'-Dihydroxyacetophenone 税関データ
- 税関コード:2914391000
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2',4'-Dihydroxyacetophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045871-100g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 98% | 100g |
¥133.00 | 2024-04-26 | |
| Enamine | EN300-18418-100.0g |
1-(2,4-dihydroxyphenyl)ethan-1-one |
89-84-9 | 95% | 100g |
$72.0 | 2023-04-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D107409-500G |
2',4'-Dihydroxyacetophenone |
89-84-9 | 500g |
¥2204.84 | 2023-11-09 | ||
| Chemenu | CM334260-1000g |
2,4-dihydroxyacetophenone |
89-84-9 | 98% | 1000g |
$130 | 2021-06-10 | |
| Life Chemicals | F1995-0239-5g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012303-100g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 100g |
¥168 | 2024-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-250g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 250g |
¥299.90 | 2023-09-03 | |
| ChemScence | CS-W008599-1000g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99.96% | 1000g |
$190.0 | 2021-09-02 | |
| TRC | D450085-25g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 25g |
$ 109.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806626-500g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 500g |
880.00 | 2021-05-17 |
2',4'-Dihydroxyacetophenone 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, 40 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Tin tetrachloride ; 2 min, 50 °C
リファレンス
- Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditions, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246
合成方法 3
はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) ; 1.33 min; rt
リファレンス
- Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions, Russian Journal of Organic Chemistry, 2007, 43(12), 1757-1759
合成方法 4
はんのうじょうけん
1.1 1.5 h, 135 °C
リファレンス
- Synthesis of intermediate 2,4-dihydroxy acetophenone, Guangzhou Huagong, 2011, 39(8), 87-89
合成方法 5
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate ; rt; 12 h, 60 °C
リファレンス
- Facile synthesis of fisetin and its analogues, Journal of the Korean Chemical Society, 2021, 65(1), 67-69
合成方法 6
はんのうじょうけん
1.1 Catalysts: Zinc chloride ; 75 s, 40 °C
リファレンス
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234
合成方法 7
はんのうじょうけん
1.1 Reagents: Zinc chloride ; 80 min, 60 °C
リファレンス
- ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcohols, Research on Chemical Intermediates, 2023, 49(8), 3589-3603
合成方法 8
はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
リファレンス
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate ; 15 min, rt → 60 °C; 60 °C → rt; 24 h, rt
リファレンス
- Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents, Fitoterapia, 2014, 97, 172-183
合成方法 11
はんのうじょうけん
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: Methanol , Tetrahydrofuran ; 45 min, 70 °C
リファレンス
- Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structure, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434
合成方法 12
はんのうじょうけん
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol , Tetrahydrofuran
リファレンス
- Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structure, Molecules [online computer file], 2001, 6(12), 1006-1011
合成方法 13
はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate ; 2 min
リファレンス
- Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2O, Bulletin of the Chemical Society of Japan, 2005, 78(2), 284-287
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
リファレンス
- Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity, Bioorganic & Medicinal Chemistry, 2015, 23(4), 657-667
合成方法 15
はんのうじょうけん
1.1 Catalysts: Zinc chloride ; 1.5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
リファレンス
- Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiation, Catalysis Communications, 2006, 7(12), 1067-1071
合成方法 16
はんのうじょうけん
1.1 Solvents: Ethanol , Water
リファレンス
- Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherate, Zhurnal Obshchei Khimii, 1994, 64(4), 673-6
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
リファレンス
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956
合成方法 18
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
リファレンス
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33
合成方法 19
はんのうじょうけん
1.1 Catalysts: Zinc chloride ; 5 h, 140 °C
リファレンス
- Preparation of intermediate 2,4-dihydroxyacetophenone with high yield, Zhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111
2',4'-Dihydroxyacetophenone Raw materials
- Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
- Boron, [1-[2-(hydroxy-κO)-4-hydroxyphenyl]ethanonato-κO]difluoro-, (T-4)-
- Ethanone, 1-[4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-2-hydroxyphenyl]-
- 4-Acetoxystyrene
- Ethanone, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-
- 4-(1-hydroxyethyl)resorcinol
- 2,4-Diacetoxybenzonitrile
2',4'-Dihydroxyacetophenone Preparation Products
2',4'-Dihydroxyacetophenone サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:89-84-9)2‘,4‘-Dihydroxyacetophenone
注文番号:LE15594
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:12
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:89-84-9)2,4-Dihydroxyacetophenone
注文番号:sfd10037
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:89-84-9)2,4-Dihydroxyacetophenone
注文番号:CRN0600
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:89-84-9)
注文番号:SFD1532
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:89-84-9)2',4'-Dihydroxyacetophenone
注文番号:1597705
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:89-84-9)2,4-二羟基苯乙酮
注文番号:LE1597705
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:28
価格 ($):discuss personally
2',4'-Dihydroxyacetophenone 関連文献
-
James S. Brown,Roger Gl?ser,Charles L. Liotta,Charles A. Eckert catalyst. James S. Brown Roger Gl?ser Charles L. Liotta Charles A. Eckert Chem. Commun. 2000 1295
-
Takeshi Teshima,Madoka Takeishi,Tatsuo Arai New J. Chem. 2009 33 1393
-
G. Barker,G. P. Ellis J. Chem. Soc. C 1970 2609
-
Freddy Pessel,Isabelle Billault,Marie-Christine Scherrmann Green Chem. 2016 18 5558
-
Shujun Zhang,Xiya Wang,Yongjun Liu Catal. Sci. Technol. 2017 7 911
89-84-9 (2',4'-Dihydroxyacetophenone) 関連製品
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 1450-72-2(2'-Hydroxy-5'-methylacetophenone)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 528-21-2(2,3,4-Trihydroxyacetophenone)
- 876-02-8(4'-Hydroxy-3'-methylacetophenone)
- 1470-79-7(2,4,4'-Trihydroxybenzophenone)
- 117-99-7(2-Hydroxyphenone)
- 131-56-6(2,4-Dihydroxybenzophenone)
- 480-66-0(Phloracetophenone)
- 1634-34-0(p-Orcacetophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89-84-9)2',4'-Dihydroxyacetophenone

清らかである:99%
はかる:1kg
価格 ($):172.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:89-84-9)2,4-Dihydroxyacetophenone

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
